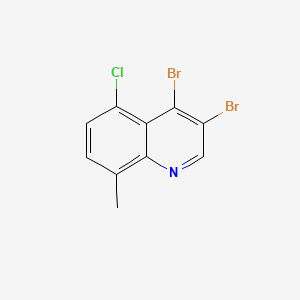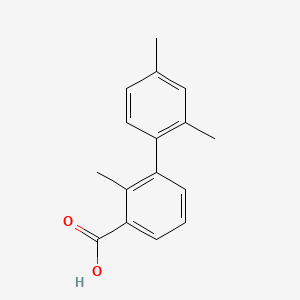![molecular formula C14H18N2O3S B593888 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-86-8](/img/structure/B593888.png)
3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one” is a chemical compound with the molecular formula C14H18N2O3S and a molecular weight of 294.36900 . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one” consists of a diazaspiro[4.4]nonan-2-one core with a 4-(methylsulfonyl)phenyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one” are not fully documented. The compound has a molecular weight of 294.36900 .
Scientific Research Applications
Antidepressant Agent Development
3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one: has been explored for its potential as an antidepressant agent. Studies have synthesized pyrazoline derivatives of this compound and evaluated their antidepressant-like activity through behavioral tests such as the tail suspension test (TST) and modified forced swimming test (MFST). These tests measure the immobility time of mice, which is indicative of depressive behaviors. Compounds that decrease immobility time are considered to have antidepressant-like effects .
Anticonvulsant Drug Candidate
The compound’s derivatives have been investigated for their anticonvulsant properties. In the search for new antiepileptic drugs, the synthesis and properties of organic compounds like 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one have been reviewed. These studies aim to identify novel molecules that can be effective in the treatment of epilepsy, a neurological disorder characterized by recurrent seizures .
Antimalarial Research
Research has identified derivatives of 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one as novel orally bioavailable and metabolically stable antimalarial compounds. The exploration of such compounds is crucial in the development of new treatments for malaria, a life-threatening disease caused by Plasmodium parasites .
Chemical Building Block
This compound is recognized as a versatile building block in chemical synthesis. Its unique blend of chemical properties makes it an invaluable asset for research and development endeavors. It can be used to create a variety of heterocyclic compounds, which are essential in the development of new pharmaceuticals .
Central Nervous System (CNS) Activity Modulation
The compound’s derivatives have been studied for their effects on the central nervous system. The antidepressant and anticonvulsant activities suggest that these derivatives can modulate CNS activity, which could lead to the development of new treatments for various CNS disorders .
Molecular Synthesis and Evaluation
3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one: serves as a key molecule in the synthesis of various derivatives for pharmacological evaluation. The synthesis process often involves the creation of pyrazoline derivatives, which are then tested for their therapeutic potential in various disease models .
Safety and Hazards
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20(18,19)11-6-4-10(5-7-11)12-13(17)16-14(15-12)8-2-3-9-14/h4-7,12,15H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAVROHDOLBYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


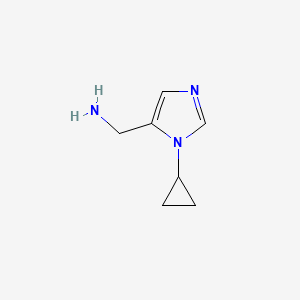
![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)
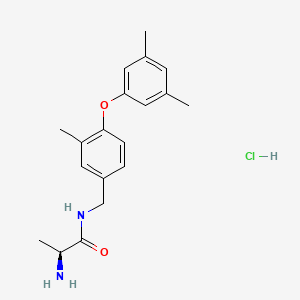
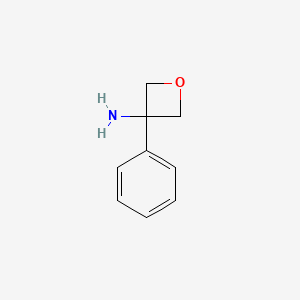
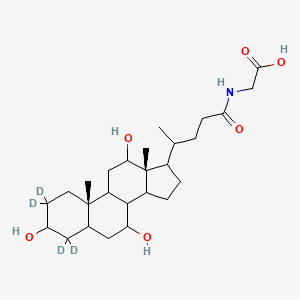
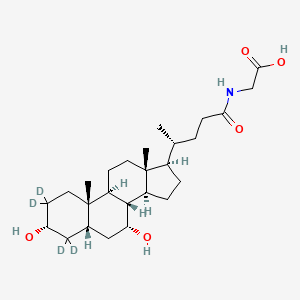
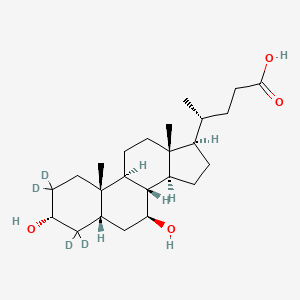
![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)

